Benzamide, 3-bromo-2-nitro-
Overview
Description
Benzamide, 3-bromo-2-nitro- is an aromatic organic compound that belongs to the class of substituted benzamides It is characterized by the presence of a bromine atom at the third position and a nitro group at the second position on the benzene ring, with an amide functional group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-bromo-2-nitro- typically involves the nitration of 3-bromo-benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: Industrial production of Benzamide, 3-bromo-2-nitro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzamide, 3-bromo-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed:
Reduction: 3-bromo-2-amino-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-bromo-2-nitrobenzoic acid and ammonia.
Scientific Research Applications
Benzamide, 3-bromo-2-nitro- has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used as an intermediate in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 3-bromo-2-nitro- depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target.
Comparison with Similar Compounds
- Benzamide, 3-bromo-4-nitro-
- Benzamide, 2-bromo-3-nitro-
- Benzamide, 3-chloro-2-nitro-
Comparison:
- Benzamide, 3-bromo-2-nitro- is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and interaction with other molecules. The presence of the bromine atom at the third position and the nitro group at the second position provides distinct electronic and steric effects compared to other similar compounds.
- Benzamide, 3-bromo-4-nitro- has the nitro group at the fourth position, which alters its chemical properties and reactivity.
- Benzamide, 2-bromo-3-nitro- has the bromine atom at the second position, leading to different steric and electronic interactions.
- Benzamide, 3-chloro-2-nitro- has a chlorine atom instead of bromine, which affects its reactivity and potential applications due to the different halogen properties.
Properties
IUPAC Name |
3-bromo-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNHQKIMWWWTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310317 | |
Record name | Benzamide, 3-bromo-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261758-81-9 | |
Record name | Benzamide, 3-bromo-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261758-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-bromo-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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